Cas no 1882441-05-5 (benzyl N-(3-iodo-2-methylphenyl)carbamate)

Benzyl N-(3-iodo-2-methylphenyl)carbamate is a specialized carbamate derivative featuring a benzyl ester group and an iodo-substituted aromatic ring. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions, where the iodine moiety serves as a reactive site for palladium-catalyzed transformations. The presence of the methyl group enhances steric and electronic properties, influencing reactivity and selectivity. Its stable carbamate linkage ensures compatibility with various reaction conditions. This intermediate is valuable in pharmaceutical and agrochemical research, enabling the construction of complex molecules. High purity and well-defined structure make it a reliable reagent for targeted synthetic applications.
benzyl N-(3-iodo-2-methylphenyl)carbamate structure
1882441-05-5 structure
Product name:benzyl N-(3-iodo-2-methylphenyl)carbamate
CAS No:1882441-05-5
MF:C15H14INO2
Molecular Weight:367.181636333466
CID:6275954
PubChem ID:130581169

benzyl N-(3-iodo-2-methylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-4578080
    • benzyl N-(3-iodo-2-methylphenyl)carbamate
    • 1882441-05-5
    • インチ: 1S/C15H14INO2/c1-11-13(16)8-5-9-14(11)17-15(18)19-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18)
    • InChIKey: VFZOJNMQRTUNMV-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1C)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 367.00693g/mol
  • 同位素质量: 367.00693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 4

benzyl N-(3-iodo-2-methylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4578080-0.05g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
0.05g
$587.0 2025-03-15
Enamine
EN300-4578080-0.5g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
0.5g
$671.0 2025-03-15
Enamine
EN300-4578080-1.0g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-4578080-2.5g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
2.5g
$1370.0 2025-03-15
Enamine
EN300-4578080-10.0g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-4578080-0.1g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-4578080-5.0g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-4578080-0.25g
benzyl N-(3-iodo-2-methylphenyl)carbamate
1882441-05-5 95.0%
0.25g
$642.0 2025-03-15

benzyl N-(3-iodo-2-methylphenyl)carbamate 関連文献

benzyl N-(3-iodo-2-methylphenyl)carbamateに関する追加情報

Comprehensive Overview of Benzyl N-(3-iodo-2-methylphenyl)carbamate (CAS No. 1882441-05-5): Properties, Applications, and Research Insights

Benzyl N-(3-iodo-2-methylphenyl)carbamate (CAS No. 1882441-05-5) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This carbamate derivative features a unique molecular structure, combining a benzyl group with an iodo-substituted aromatic ring, making it a valuable intermediate for synthesizing complex molecules. Researchers and industry professionals frequently search for terms like "benzyl carbamate synthesis," "3-iodo-2-methylphenyl applications," and "CAS 1882441-05-5 suppliers," reflecting its growing demand in R&D.

The compound's iodine atom enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Sonogashira reactions, which are pivotal in drug discovery. Recent studies highlight its potential in developing targeted therapies, aligning with trends in precision medicine. Users often inquire about "iodoaryl carbamates in drug design" or "benzyl protection strategies," underscoring its role in modern medicinal chemistry.

From a synthetic chemistry perspective, benzyl N-(3-iodo-2-methylphenyl)carbamate offers versatility. Its carbamate group acts as a protective moiety for amines, while the methyl and iodo substituents facilitate regioselective modifications. This dual functionality makes it a hotspot for queries like "carbamate protecting group stability" and "aryl iodide reactivity." Laboratories prioritize high-purity grades (≥98%) for reproducible results, as noted in searches for "CAS 1882441-05-5 purity standards."

Environmental and safety considerations are also trending topics. While not classified as hazardous, proper handling of iodinated compounds is essential. FAQs include "storage conditions for iodo-carbamates" and "benzyl carbamate biodegradability," reflecting eco-conscious research practices. Innovations in green chemistry aim to optimize its synthesis, reducing waste and energy use—a focus area for sustainable development.

In summary, benzyl N-(3-iodo-2-methylphenyl)carbamate (CAS No. 1882441-05-5) bridges fundamental research and industrial applications. Its structural features cater to evolving needs in drug development and material science, while search trends emphasize practical concerns like "scalable synthesis routes" and "cost-effective alternatives." As interdisciplinary research expands, this compound is poised to remain a key player in innovative chemical solutions.

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